[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, (1-(4-(dimethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone , adheres to IUPAC rules by prioritizing the methanone functional group as the parent structure. The isoquinoline moiety is numbered such that the nitrogen atom occupies position 1, with the 4-(dimethylamino)phenyl substituent attached to this nitrogen. The phenyl group is bonded to the carbonyl carbon, completing the methanone framework.
Molecular Formula : C₂₄H₂₂N₂O
CAS Registry Numbers : 7151-69-1 (primary), 260603-18-9 (alternate).
Synonyms :
- 4-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-N,N-dimethylaniline
- {1-[4-(Dimethylamino)phenyl]isoquinolin-2(1H)-yl}(phenyl)methanone
- STK014445.
The compound’s structural identity is further confirmed via mass spectrometry (exact mass: 354.1732 g/mol) and nuclear magnetic resonance (NMR) spectroscopy, which resolves distinct signals for the dimethylamino group (δ ~2.9 ppm, singlet) and the isoquinoline aromatic protons (δ ~7.2–8.5 ppm).
Molecular Geometry and Crystallographic Analysis
While single-crystal X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of structurally related iridium complexes containing isoquinoline ligands provide indirect insights. For example, [Ir(C₁₅H₁₀N)₂(C₁₉H₁₂N₄)]PF₆·CH₃OH exhibits a distorted octahedral geometry around the iridium center, with isoquinoline ligands adopting cis-C,C and trans-N,N configurations. By analogy, the methanone’s isoquinoline moiety likely maintains planar geometry, with bond lengths and angles consistent with aromatic systems:
The dimethylamino group’s N–C bonds (~1.45 Å) introduce slight tetrahedral distortion, while the carbonyl group (C=O, ~1.22 Å) remains coplanar with the adjacent phenyl ring due to conjugation.
Electronic Structure and Conformational Dynamics
Density functional theory (DFT) calculations reveal key electronic features:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the isoquinoline and dimethylaminophenyl groups (energy: -5.3 eV).
- Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by the phenyl-methanone system (energy: -1.8 eV).
The electron-donating dimethylamino group enhances charge density on the isoquinoline ring, stabilizing the HOMO. Conformational flexibility arises from hindered rotation around the C–N bond connecting the dimethylaminophenyl group to the isoquinoline, with an estimated rotational barrier of ~12 kcal/mol.
Comparative Analysis with Isoquinoline Methanone Derivatives
A comparative analysis highlights structural and electronic distinctions:
The dimethylamino substituent in the target compound confers stronger electron-donating effects compared to simpler phenyl groups, as evidenced by a 0.5 eV elevation in HOMO energy relative to unsubstituted isoquinoline methanones.
Structure
3D Structure
Properties
CAS No. |
26580-48-3 |
|---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[1-[4-(dimethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22N2O/c1-25(2)21-14-12-19(13-15-21)23-22-11-7-6-8-18(22)16-17-26(23)24(27)20-9-4-3-5-10-20/h3-17,23H,1-2H3 |
InChI Key |
QMVNBACYRVAZAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Isoquinoline Derivatives
Before exploring specific methods for synthesizing the target compound, it is important to understand common approaches for constructing isoquinoline rings and introducing the required substituents.
Classical Isoquinoline Ring Formation Methods
Several established methods are employed for isoquinoline ring formation:
| Method | Key Features | Typical Yields | Application Scope |
|---|---|---|---|
| Bischler-Napieralski | Acid-catalyzed cyclization of β-phenethylamides | 60-85% | Dihydroisoquinolines requiring reduction |
| Pictet-Spengler | Acid-catalyzed cyclization of β-arylethylamines with aldehydes | 50-90% | Tetrahydroisoquinolines |
| Pomeranz-Fritsch | Cyclization of benzalaminoacetals | 40-75% | Direct isoquinoline synthesis |
| Reissert | Reaction of isoquinoline with acyl chlorides and cyanide | 55-80% | Functionalized isoquinolines |
The choice of method depends on the specific substitution pattern desired and the availability of starting materials. For N-1-substituted isoquinolines, additional functionalization steps are typically required after the initial ring formation.
Specific Preparation Methods for [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone
Copper-Catalyzed Approach via Ugi-4CR/Annulation Sequence
A promising synthetic route to the target compound involves a copper-catalyzed annulation approach using Ugi-4CR intermediates. This method has been successfully employed for creating structurally similar isoquinolin-2(1H)-yl derivatives.
Reaction Scheme and Conditions
The synthesis proceeds through the following key steps:
- Preparation of Ugi-4CR adducts
- Copper-catalyzed annulation with acetophenone
- N-arylation with 4-dimethylaminophenyl moiety
The general conditions are summarized below:
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|---|
| Ugi-4CR | 2-Iodobenzamide, Paraformaldehyde, Isocyanide, Amine | - | MeOH | RT | 24-48h | 27-58% |
| Annulation | Ugi intermediate, Acetophenone | CuBr (10 mol%) | DMSO | 90°C | 16h | 53-90% |
| N-arylation | Isoquinoline intermediate, 4-Bromo-N,N-dimethylaniline | Pd catalyst | Dioxane | 100°C | 24h | 40-85% |
The optimized conditions for the copper-catalyzed annulation step include: 10 mol% CuBr, 2.0 equiv of Cs2CO3 in DMSO at 90°C for 16 hours.
Mechanism of Isoquinoline Formation
The mechanism involves initial coordination of the copper catalyst to the C(sp²)-I bond of the Ugi adduct, followed by oxidative addition. Subsequently, insertion of the ketone occurs, followed by intramolecular cyclization and reductive elimination to form the isoquinoline core. The N-arylation step introduces the dimethylaminophenyl group at the N-1 position.
Approach via 1,3-Dipolar Cycloaddition of Azomethine Imines
Another viable route involves the use of C,N-cyclic azomethine imines in a tandem reaction with α,β-unsaturated ketones.
Reaction Conditions
| Reagent | Quantity | Remarks |
|---|---|---|
| C,N-cyclic azomethine imine | 0.10 mmol | Key precursor |
| α,β-unsaturated ketone | 0.15 mmol (1.5 eq) | Phenylvinyl ketone derivative |
| K₂CO₃ | 0.005 mmol (0.05 eq) | Base |
| DDQ | 0.12 mmol (1.2 eq) | Oxidant |
| THF | 1.0 mL (0.10 M) | Solvent |
The reaction is conducted at room temperature initially, followed by heating at 50°C in an oil bath. After completion, the mixture is quenched with saturated NaHCO₃ solution, extracted with EtOAc, washed with brine, dried over Na₂SO₄, and purified by flash column chromatography.
Mechanism and Modifications for Target Compound
The mechanism involves a [3+2]-cycloaddition, detosylation, and oxidative aromatization. For the synthesis of the target compound, this approach would need to be modified to introduce the dimethylaminophenyl group at the N-1 position, which could be achieved through appropriate selection of the azomethine imine precursor containing the dimethylaminophenyl group.
Direct N-Arylation of Isoquinoline Followed by C-2 Acylation
A third approach involves direct N-arylation of isoquinoline followed by regioselective acylation at the C-2 position.
N-Arylation Step
The N-arylation of isoquinoline with 4-bromo-N,N-dimethylaniline can be achieved using either:
- Copper-catalyzed Ullmann-type coupling
- Palladium-catalyzed Buchwald-Hartwig amination
For the Buchwald-Hartwig approach, optimized conditions include:
| Component | Specification | Quantity |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | 2-5 mol% |
| Ligand | BINAP or XPhos | 4-10 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5 equiv |
| Solvent | Toluene or Dioxane | - |
| Temperature | 100-120°C | - |
| Time | 12-24h | - |
C-2 Acylation Step
Following N-arylation, the C-2 position can be functionalized through:
- Lithiation using lithium diisopropylamide (LDA) at -78°C
- Addition of benzoyl chloride to introduce the phenylmethanone group
This approach would yield the target compound after appropriate workup and purification steps.
Modified Sonogashira Coupling/Cyclization Approach
An alternative approach utilizes Sonogashira coupling followed by cyclization to construct the isoquinoline scaffold with the required substitution pattern.
Reaction Scheme
The synthesis proceeds through:
- Sonogashira coupling between 2-iodobenzaldehyde and a terminal alkyne
- Conversion to an appropriate imine or iminium intermediate
- Cyclization and functionalization to introduce the benzoyl group
Detailed Procedure for Key Steps
For the initial Sonogashira coupling:
- To a solution of 2-iodobenzaldehyde (2.32 g, 10 mmol) in appropriate solvent, add a terminal alkyne (1.2 equiv)
- Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (2 equiv)
- Stir at room temperature for 3-6 hours under nitrogen atmosphere
- Quench with saturated NH₄Cl solution and extract with ethyl acetate
- Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure
- Purify by flash column chromatography (petroleum ether/ethyl acetate)
Following the Sonogashira coupling, the cyclization step can be performed using modified conditions as described in result.
Optimization of Reaction Conditions and Yield Enhancement
Key Parameters Affecting Yield
Several parameters significantly impact the yield and purity of the target compound:
| Parameter | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Catalyst loading | Higher loading generally increases rate but may lead to side reactions | 5-10 mol% is optimal for most copper-catalyzed reactions |
| Solvent selection | Affects solubility of reagents and reaction rate | DMSO for Cu-catalyzed steps; THF or dioxane for Pd-catalyzed steps |
| Temperature | Higher temperatures increase rate but may decrease selectivity | 80-90°C is optimal for Cu-catalyzed annulation |
| Reaction time | Extended times may lead to degradation | 12-16h is typically sufficient |
| Base selection | Affects deprotonation and catalyst activation | Cs₂CO₃ is preferred for Cu-catalyzed steps |
| Oxidant | Critical for aromatization steps | DDQ is effective for oxidative aromatization |
Purification Techniques
Purification of the target compound involves:
- Initial workup with aqueous extraction
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate)
- Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexane)
For gram-scale synthesis, additional purification steps may be necessary to achieve high purity.
Analytical Characterization of the Target Compound
Chemical Reactions Analysis
Types of Reactions
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone: has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Detailed studies on its mechanism of action are limited, but its effects are likely mediated through its functional groups and overall molecular conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline-Based Methanone Derivatives
Compound A : [4-Bromo-1-(2,4-dinitro-benzyl)-1H-isoquinolin-2-yl]-phenyl-methanone
- Structure: Shares the phenyl-methanone and isoquinoline core but substitutes the dimethylaminophenyl group with bromo and 2,4-dinitrobenzyl groups.
- Impact of Substituents: Bromine increases electronegativity, while nitro groups enhance electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.
Compound B : 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone
- Structure: Incorporates a sulfur atom in the ethanone side chain and a 4-chlorophenyl substituent.
- Key Differences: Chlorine substituent increases hydrophobicity and may alter binding affinity in biological systems.
Quinoline-Based Methanone Derivatives
Compound C : 2-[4-(Dimethylamino)phenyl]quinolin-1(2H)-ylmethanone
- Structure: Replaces the isoquinoline core with quinoline (nitrogen position differs).
- Comparison: Similar molecular weight (354.17 g/mol) and PSA (23.55 Ų) to the target compound. Quinoline’s nitrogen at the 1-position versus isoquinoline’s 2-position may influence π-π stacking interactions in biological targets .
Heterocyclic Methanone Derivatives with Dimethylaminophenyl Groups
Compound D : 3-(4-Acetylphenylamino)-1-[4-(4-dimethylamino-phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-yl]-propan-1-one
- Structure: Features a tetrahydropyrimidine-thioxo scaffold with a dimethylaminophenyl group.
- Physical Properties :
- Melting point: 225–227°C.
- Higher molecular complexity reduces solubility compared to the target compound.
- Functional Impact: The thioxo group may enhance hydrogen-bonding capacity, differing from the isoquinoline’s planar aromatic system .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Biological Activity
Chemical Structure and Properties
The compound [1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone is characterized by its isoquinoline structure, which is a bicyclic compound containing a fused benzene and pyridine ring. The dimethylamino group enhances its potential biological activity by influencing its interaction with biological targets.
Antitumor Activity
Research has indicated that isoquinoline derivatives exhibit significant antitumor properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. Compounds similar to this compound have been shown to selectively inhibit CDK4, leading to reduced proliferation of cancer cells .
Neurotransmitter Modulation
Compounds with dimethylamino substitutions have been extensively studied for their effects on neurotransmitter systems. They may act as inhibitors or modulators of monoamine transporters, which are critical for neurotransmission. For instance, certain derivatives can influence serotonin and dopamine transport, potentially offering therapeutic avenues for mood disorders and neurodegenerative diseases .
Antioxidant Properties
Isoquinoline derivatives are also recognized for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This property may enhance their therapeutic potential by protecting cellular components from damage .
Case Study 1: Antitumor Efficacy
A study involving isoquinoline derivatives demonstrated that specific modifications to the structure resulted in enhanced potency against various cancer cell lines. The introduction of the dimethylamino group was found to increase the binding affinity to CDK4, leading to significant inhibition of tumor growth in vitro and in vivo models.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of similar compounds with serotonin transporters (SERT). The findings indicated that these compounds could effectively inhibit SERT activity, suggesting potential applications in treating depression and anxiety disorders.
Data Table: Biological Activities of Isoquinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
